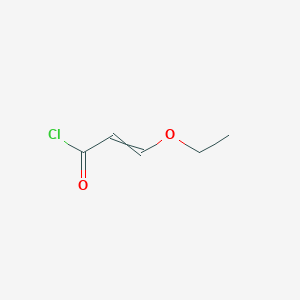

3-Ethoxyacryloyl chloride

Description

The exact mass of the compound (E)-3-Ethoxyacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6191-99-7 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

3-ethoxyprop-2-enoyl chloride |

InChI |

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3 |

InChI Key |

SFMFACMIOWQIPR-UHFFFAOYSA-N |

SMILES |

CCOC=CC(=O)Cl |

Canonical SMILES |

CCOC=CC(=O)Cl |

Pictograms |

Flammable; Corrosive; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Ethoxyacryloyl Chloride: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile C3 Synthon for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the demand for versatile and efficient building blocks is paramount. 3-Ethoxyacryloyl chloride, a bifunctional reagent, has emerged as a valuable C3 synthon, prized for its unique combination of a highly reactive acyl chloride and an electron-rich α,β-unsaturated system. This guide provides an in-depth exploration of its chemical properties, structure, and reactivity, offering field-proven insights into its application for constructing complex molecular architectures, with a focus on heterocyclic scaffolds prevalent in pharmaceuticals.

This document moves beyond a simple cataloging of facts, aiming to deliver the causal reasoning behind the compound's reactivity and the strategic considerations for its use in synthesis. Every piece of data and every protocol is presented with the goal of providing a self-validating system of information, grounded in authoritative references, to empower researchers in their experimental design and execution.

Molecular Structure and Physicochemical Profile

(E)-3-Ethoxyacryloyl chloride is the predominantly available and utilized isomer. Its structure features a critical interplay between the electrophilic acyl chloride and the nucleophilic β-carbon of the enol ether, a duality that dictates its synthetic applications.

IUPAC Name: (2E)-3-ethoxyprop-2-enoyl chloride[1] CAS Number: 6191-99-7[1] Molecular Formula: C₅H₇ClO₂[1]

The molecule's geometry, particularly the E-configuration of the double bond, is a key structural feature. This stereochemistry influences the orientation of reactants during cycloaddition and condensation reactions, impacting the structure of the resulting products.

Physicochemical Data Table

The following table summarizes the key physical and chemical properties of this compound, providing essential data for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 134.56 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Odor | Sharp, pungent | [4] |

| Boiling Point | 75 °C at 10 mmHg (13.3 mbar) | [2] |

| Density | ~1.14 g/cm³ | |

| Refractive Index (n²⁰/D) | ~1.49 | |

| Flash Point | 25 °C (77 °F) | [2] |

| Solubility | Soluble in organic solvents; reacts with water. | [4] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [2] |

Synthesis and Purification

Understanding the preparation of this compound is fundamental to appreciating its quality and stability. It is typically synthesized from inexpensive starting materials via a two-step process involving saponification followed by chlorination.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (E)-3-Ethoxyacryloyl chloride[2]

This protocol is adapted from established literature procedures.

-

Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate.

-

To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.

-

Heat the reaction mixture to 110°C and stir vigorously for 1 hour.

-

Cool the reaction to room temperature. This step results in the in-situ formation of the sodium salt of 3-ethoxyacrylic acid.

-

The resulting aqueous solution is typically used directly in the next step after an extractive workup to remove any non-hydrolyzed starting material. Dilute with water (e.g., 200 mL) and extract with ethyl acetate (100 mL). The aqueous layer containing the desired salt is retained.

-

-

Step 2: Chlorination.

-

To the crude aqueous solution from Step 1, carefully add thionyl chloride (30 mL) in a fume hood with vigorous stirring. Causality: Thionyl chloride is a highly effective chlorinating agent for converting carboxylic acids (or their salts) to acyl chlorides. The reaction is exothermic and releases SO₂ and HCl gases.

-

Heat the reaction mixture to 70°C and maintain stirring for 1 hour to ensure complete conversion.

-

After the reaction is complete, concentrate the mixture directly under reduced pressure to remove excess thionyl chloride and solvent.

-

-

Step 3: Purification.

-

The resulting crude brown oil is purified by vacuum distillation (e.g., at ~75°C / 10 mmHg) to yield pure (E)-3-ethoxyacryloyl chloride (typical yield: ~90%). Trustworthiness: Purity should be assessed by ¹H NMR before use in subsequent reactions.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual reactivity, acting as a versatile 1,3-bielectrophile.

-

Nucleophilic Acyl Substitution: The acyl chloride is highly electrophilic and readily undergoes reaction with a wide range of nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This is the primary and most rapid reaction pathway.

-

Conjugate Addition (Michael Addition): The β-carbon of the enol ether is electrophilic due to conjugation with the carbonyl group. Stronger, softer nucleophiles can potentially add at this position, although this is generally a secondary pathway compared to the highly reactive acyl chloride.

The key to harnessing its synthetic potential lies in using dinucleophiles, where an initial nucleophilic attack at the acyl chloride is followed by an intramolecular cyclization onto the α,β-unsaturated system.

Reaction with Dinucleophiles: A Gateway to Heterocycles

The reaction with dinucleophiles such as hydrazines, amidines, or ureas is a powerful strategy for the synthesis of five- and six-membered heterocycles, which are core structures in many pharmaceutical agents.

Sources

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

An In-depth Technical Guide to 3-Ethoxyacryloyl chloride (CAS: 6191-99-7)

This compound, CAS Number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a critical building block in synthetic chemistry.[1] At room temperature, it is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its chemical structure features two key reactive sites: a highly electrophilic acyl chloride group and an electron-deficient α,β-unsaturated system. This dual reactivity makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical agents.[1][2]

While not a compound of major historical note, its utility is firmly established in contemporary research and development, where it serves as a key intermediate in the synthesis of high-value molecules, including the anti-cancer drug Dasatinib.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, handling, and applications, with an emphasis on the underlying chemical principles that govern its use.

Physicochemical and Spectroscopic Profile

The utility of this compound is underpinned by its specific physical and chemical properties. These characteristics dictate its reaction conditions, storage requirements, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 6191-99-7 | [3][4][5] |

| Molecular Formula | C₅H₇ClO₂ | [3][5] |

| Molecular Weight | 134.56 g/mol | [3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4][6] |

| Boiling Point | 75 °C at 10 mmHg | [4][6] |

| Density | ~1.14 g/cm³ (at 20°C) | [3][4] |

| Refractive Index | ~1.49 | [3][4] |

| Flash Point | 25 °C | [4][6] |

| IUPAC Name | (2E)-3-ethoxyprop-2-enoyl chloride | [5] |

| Solubility | Reacts with water and other protic solvents. | [1] |

| Purity (Typical) | >88.0% (GC) | [4] |

Spectroscopic data is crucial for reaction monitoring and quality control. While specific spectra are proprietary, typical data can be found in public databases.[5] Key expected signals would include characteristic IR stretches for the C=O (acyl chloride) and C=C bonds, as well as distinct ¹H and ¹³C NMR signals for the ethoxy group and the vinyl protons.

Synthesis: From Ester to Acyl Chloride

This compound is not naturally occurring and is typically synthesized in a two-step sequence starting from a stable precursor like ethyl 3,3-diethoxypropionate.[1][6] The process involves an initial hydrolysis followed by chlorination.

Causality in the Synthetic Protocol

The choice of reagents and conditions is critical for a successful synthesis.

-

Hydrolysis: The initial step involves the saponification of the starting ester and subsequent hydrolysis of the acetal under basic conditions to yield the sodium salt of 3-ethoxyacrylic acid. Heating accelerates this process.

-

Chlorination: The conversion of the resulting carboxylic acid to the acyl chloride is the most critical step. Thionyl chloride (SOCl₂) is a preferred chlorinating agent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][7] Anhydrous (moisture-free) conditions are paramount during this stage. Any water present will rapidly hydrolyze the newly formed acyl chloride back to the carboxylic acid, severely reducing the yield.[1]

Caption: Workflow for the synthesis of this compound.

Field-Validated Experimental Protocol

The following protocol is a synthesized methodology based on established procedures.[6]

Materials:

-

Ethyl 3,3-diethoxypropionate (1 equivalent)

-

Sodium hydroxide (NaOH)

-

Thionyl chloride (SOCl₂)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: To a solution of ethyl 3,3-diethoxypropionate (e.g., 20 g) in water (50 mL), add sodium hydroxide (5 g). Heat the mixture to 110°C and stir vigorously for 1 hour.[6]

-

Workup: Allow the reaction to cool to room temperature. The resulting mixture contains the sodium salt of 3-ethoxyacrylic acid.

-

Chlorination: Carefully add thionyl chloride (e.g., 30 mL) to the crude product from the previous step under an inert atmosphere (e.g., Nitrogen). Heat the reaction to 70°C and maintain stirring for 1 hour.[6] The reaction should be performed in a well-ventilated fume hood due to the release of SO₂ and HCl gas.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound is then purified by vacuum distillation (boiling point ~75°C at 10 mmHg) to yield the final product as a clear liquid.[4][6]

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic power of this compound stems from its dual electrophilic nature. The molecule can undergo attack at two primary sites: the carbonyl carbon of the acyl chloride and the β-carbon of the α,β-unsaturated system.

-

Nucleophilic Acyl Substitution: The acyl chloride is a highly activated carboxylic acid derivative. The carbonyl carbon is extremely electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is typically fast and results in the formation of amides, esters, or thioesters, with the expulsion of a chloride ion. This is the primary pathway for incorporating the acryloyl scaffold into target molecules.[1]

-

Conjugate (Michael) Addition: The double bond is activated by the electron-withdrawing carbonyl group, making the β-carbon susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

These two modes of reactivity can be exploited selectively or in tandem, particularly in cyclization reactions, to build complex heterocyclic rings.

Caption: Dual electrophilic nature of this compound.

Applications in Drug Discovery and Heterocyclic Synthesis

The ability to act as a versatile three-carbon building block makes this compound a valuable reagent in medicinal chemistry and process development.

Synthesis of Pyrimidine and Pyridine Scaffolds

Pyrimidines and pyridines are ubiquitous heterocyclic motifs in pharmaceuticals.[8][9] this compound is an ideal precursor for these systems. By reacting it with dinucleophilic species like ureas, thioureas, or amidines, a [3+3] cycloaddition can be achieved to form substituted pyrimidine rings.[10] This strategy is a cornerstone for building libraries of compounds for drug screening.

Caption: General scheme for pyrimidine synthesis.

Key Intermediate in Pharmaceutical Manufacturing

A prominent industrial application of this compound is its role as a key intermediate in the synthesis of Dasatinib, a targeted therapy used to treat certain types of cancer.[2] Its specific structure and reactivity are crucial for efficiently constructing the complex core of the final active pharmaceutical ingredient (API). This underscores the reagent's importance in producing life-saving medicines at an industrial scale.

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high reactivity, this compound presents significant handling hazards. A rigorous and self-validating safety protocol is non-negotiable. The primary hazards stem from its flammability, corrosivity, and reactivity with water.[4][5]

GHS Hazard Identification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[5]

| Hazard Code | Description | Class |

| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion, Cat. 1B |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Cat. 1 |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Cat. 1 |

| H290 | May be corrosive to metals | Corrosive to Metals, Cat. 1 |

Protocol for Safe Handling and Storage

Adherence to the following protocol creates a self-validating system where safety is inherently maintained.

1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11] Standard safety glasses are insufficient.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant, chemical-resistant apron or lab coat.[11] All protective clothing should be inspected daily.[11]

-

Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1] For situations with potential overexposure, a supplied-air respirator is required.[11]

2. Engineering Controls & Spill Management:

-

Ventilation: Work must be conducted in a well-ventilated area, specifically within a fume hood.[1]

-

Fire Safety: Keep away from heat, sparks, and open flames.[4] Use explosion-proof electrical equipment.[4] A dry chemical or alcohol-resistant foam extinguisher should be available. Do not use water on fires involving this compound.[11]

-

Spill Containment: Absorb spills with inert, non-combustible material (e.g., dry sand) and transfer to a sealed container for hazardous waste disposal.[4]

3. Storage Integrity:

-

Conditions: Store in a cool (2-8°C), dry, well-ventilated place away from heat and ignition sources.[1]

-

Atmosphere: Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]

-

Incompatibilities: Keep segregated from water, alcohols, amines, strong bases, and oxidizing agents to prevent violent exothermic reactions.[1]

By strictly following these procedures, the risks associated with this highly reactive but synthetically valuable compound can be effectively managed.

References

-

New Jersey Department of Health. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

-

Mol-Instincts. (2025). 3-Ethoxy-acryloyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.

- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

-

Zielihski, W. (n.d.). PREPARATION OF PYRIMIDINES AND PYRIDINES FROM ALKYL KETONES AND NITRILES IN PRESENCE OF PHOSPHORYL CHLORIDE. Retrieved from [Link]

-

IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). MAOC, AOC Development Story. Retrieved from [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Retrieved from [Link]

-

Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res., 86(6), e70146. Retrieved from [Link]

-

Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 6191-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6191-99-7 [chemicalbook.com]

- 7. MAOC, AOC Development Story - R&D - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of 3-Ethoxyacryloyl Chloride from 3-Ethoxyacrylic Acid

Introduction

3-Ethoxyacryloyl chloride (CAS 6191-99-7) is a highly reactive bifunctional molecule, serving as a critical intermediate in advanced organic synthesis.[1][2] Its structure, which incorporates both a reactive acyl chloride and an α,β-unsaturated ether, makes it a valuable building block for introducing the 3-ethoxyacryloyl moiety into complex molecular architectures.[2] This reagent finds significant application in the pharmaceutical and agrochemical industries, most notably as a key component in the synthesis of sophisticated active pharmaceutical ingredients (APIs).[1][2] The high reactivity of the acyl chloride group allows for efficient nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form a diverse range of amides and esters.[2][3]

Given its instability and high reactivity, this compound is typically synthesized on-demand for immediate use in subsequent synthetic steps.[1] The most prevalent and reliable method for its preparation is the direct conversion of its parent carboxylic acid, 3-ethoxyacrylic acid, using a suitable chlorinating agent.[1][2] This guide provides a detailed examination of this transformation, focusing on the widely used and efficient thionyl chloride (SOCl₂) method. We will delve into the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, and address critical safety considerations.

Reaction Overview and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that significantly enhances the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.[4] The hydroxyl group of a carboxylic acid is a poor leaving group, and direct substitution is unfavorable. Reagents like thionyl chloride, oxalyl chloride, and phosphorus halides (PCl₃, PCl₅) are employed to convert the hydroxyl into an excellent leaving group.[5][6][7]

Thionyl chloride is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[6] The reaction of 3-ethoxyacrylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution pathway, producing this compound along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7]

The mechanism unfolds through several key steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 3-ethoxyacrylic acid attacking the electrophilic sulfur atom of thionyl chloride.[8][9]

-

Intermediate Formation: This attack forms a highly reactive chlorosulfite intermediate and displaces a chloride ion.[4][5] The hydroxyl group has now been converted into a much better leaving group.

-

Nucleophilic Acyl Substitution: The displaced chloride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[4][8] This forms a tetrahedral intermediate.

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate is unstable and collapses. It eliminates the chlorosulfite group, which readily decomposes into the thermodynamically stable gaseous byproducts SO₂ and HCl.[6][9] The expulsion of these gases from the reaction mixture helps to drive the reaction to completion according to Le Châtelier's principle.[9]

This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired this compound.[4]

Comparative Analysis of Chlorinating Agents

While thionyl chloride is highly effective, other reagents can also accomplish this transformation. The choice often depends on the scale, substrate sensitivity, and desired purity.

| Reagent | Catalyst | Typical Solvent | Temperature | Key Byproducts | Advantages & Disadvantages |

| Thionyl Chloride (SOCl₂) ** | DMF (catalytic) or None | Neat or inert solvent (DCM, Toluene) | Reflux (40-78°C) | SO₂(g), HCl(g) | Adv: Gaseous byproducts simplify purification. Cost-effective. Disadv: Reagent is highly corrosive and moisture-sensitive.[7][10] |

| Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature | CO(g), CO₂(g), HCl(g) | Adv: Milder reaction conditions. Volatile byproducts. Disadv: More expensive and toxic than SOCl₂.[3][10] |

| Phosphorus Pentachloride (PCl₅) | None | Neat or inert solvent | Room Temp to mild heat | POCl₃(l), HCl(g) | Adv: Highly reactive. Disadv: Produces a liquid byproduct (POCl₃, b.p. 106°C) that must be separated by distillation.[4][7] |

| Benzoyl Chloride (C₆H₅COCl) ** | None | Neat | Distillation | Benzoic Acid | Adv: Can be effective for some acrylic acids. Disadv: Requires distillation to separate the product from the benzoic acid byproduct.[3][11] |

For the synthesis of this compound, thionyl chloride offers a robust and scalable solution with a straightforward workup.[1][12]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-ethoxyacrylic acid using thionyl chloride.

Materials and Equipment:

-

Reagents:

-

3-Ethoxyacrylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (for azeotropic removal, optional)

-

-

Equipment:

-

Round-bottom flask (dried in an oven)

-

Reflux condenser with a gas outlet/drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

-

Standard glassware for workup

-

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent hydrolysis of the reagents and product.

-

Charging the Reactor: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, place 3-ethoxyacrylic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere, carefully add an excess of thionyl chloride (typically 2.0-3.0 eq) to the flask.[13] This can be done neat or in an anhydrous solvent like dichloromethane. The reaction is often performed neat.

-

Reaction Conditions: Attach a reflux condenser fitted with a gas outlet connected to a scrubber (containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Heat the reaction mixture to 70°C using a heating mantle.[12]

-

Monitoring the Reaction: Stir the mixture at this temperature for 1-3 hours.[12] The reaction is typically complete when the evolution of gas ceases.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[12][13] Caution: Ensure the vacuum pump is protected from the corrosive vapors. A cold trap and/or a base trap is essential.

-

To ensure complete removal of residual thionyl chloride, an anhydrous solvent like toluene can be added and subsequently removed under reduced pressure (azeotropic removal).

-

-

Product: The resulting crude this compound is often a light yellow to brown liquid or solid and is typically used in the next synthetic step without further purification.[12] If high purity is required, vacuum distillation can be performed, but this may lead to polymerization, especially for acryloyl derivatives.

Critical Safety Precautions

Handling the reagents and product in this synthesis requires strict adherence to safety protocols due to their hazardous nature.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[14][15] Causes severe burns to the skin, eyes, and respiratory tract.[14][15][16] Inhalation can cause lung edema, with symptoms possibly being delayed.[15]

-

Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[14][15] Ensure an emergency eyewash station and safety shower are immediately accessible.[14]

-

-

This compound:

-

Hazards: Assumed to be highly corrosive, toxic, and a lachrymator, similar to other low molecular weight acyl chlorides.[17] It is moisture-sensitive and will hydrolyze to release HCl. It is also flammable.

-

Handling: Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[17] Wear the same level of PPE as for thionyl chloride. Store in a tightly closed container under an inert atmosphere in a cool, dry place.[16][17]

-

-

General Precautions:

-

Quenching: Any residual thionyl chloride or the acyl chloride product must be quenched carefully. This can be done by slowly adding the material to a stirred, cold solution of sodium bicarbonate or another suitable base.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]

-

Conclusion

The synthesis of this compound from 3-ethoxyacrylic acid using thionyl chloride is a reliable and efficient method for producing this valuable synthetic intermediate. The key to a successful synthesis lies in the rigorous exclusion of moisture and adherence to strict safety protocols due to the hazardous nature of the chemicals involved. By understanding the reaction mechanism and following the detailed protocol outlined in this guide, researchers can confidently prepare this compound for its diverse applications in the development of novel pharmaceuticals and other high-value chemical entities.

References

- US5395966A - Process for the manufacture of acryloyl chloride - Google Patents. (n.d.). Google Patents.

- This compound 6191-99-7 wiki - Guidechem. (n.d.). Guidechem.

- Acryloyl chloride - Wikipedia. (n.d.). Wikipedia.

- Preparation of acryloyl chloride - PrepChem.com. (n.d.). PrepChem.com.

- Preparation of this compound from 3-Ethoxyacrylic Acid: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.

- Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.

- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1). YouTube.

- FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents. (n.d.). Google Patents.

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Chemistry Steps.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.

- This compound | 6191-99-7 - ChemicalBook. (2025, August 8). ChemicalBook.

- Video: Carboxylic Acids to Acid Chlorides - JoVE. (2025, May 22). JoVE.

- converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide.

- Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... - ResearchGate. (n.d.). ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 21). Fisher Scientific.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.

- SAFETY DATA SHEET - Merck Millipore. (2025, December 10). Merck Millipore.

- 1. Procedure - Organic Syntheses. (n.d.). Organic Syntheses.

- CN109503568B - Preparation method of dasatinib - Google Patents. (n.d.). Google Patents.

- ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Chemical Safety Cards.

- 3-Ethoxy-acryloyl chloride - 6191-99-7, C5H7ClO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc.

- Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. (2013, December 8). YouTube.

- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025, March 31). Reddit.

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound | 6191-99-7 [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Reactivity of 3-Ethoxyacryloyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic deployment of highly reactive, multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-ethoxyacryloyl chloride has emerged as a versatile and powerful reagent, particularly in the synthesis of pharmaceuticals and other fine chemicals. Its unique combination of a reactive acyl chloride and an electron-rich α,β-unsaturated ether system bestows upon it a rich and nuanced reactivity profile. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core reactivity of this compound with a diverse array of nucleophiles. By elucidating the underlying mechanistic principles and providing field-proven insights, this document aims to empower chemists to harness the full synthetic potential of this valuable intermediate.

Structural Features and Inherent Reactivity

This compound, with the chemical formula C₅H₇ClO₂, is a colorless to light yellow liquid characterized by a pungent odor.[1][2] Its reactivity is dictated by the interplay of two key functional groups: the highly electrophilic acyl chloride and the ethoxy-substituted α,β-unsaturated system. The acyl chloride functionality serves as an excellent leaving group, predisposing the molecule to nucleophilic acyl substitution. The presence of the ethoxy group at the β-position, however, introduces additional complexity and synthetic opportunities.

The molecule exists predominantly as the more stable (E)-isomer, also known as the trans-isomer.[3] This stereochemistry can influence the approach of nucleophiles and the stereochemical outcome of certain reactions.

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] It is incompatible with water, alcohols, amines, strong bases, and oxidizing agents, which can lead to violent exothermic reactions.[1] For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent decomposition.[1]

Reactivity with N-Nucleophiles: A Gateway to Amides and Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing a direct route to a wide range of 3-ethoxyacrylamides and serving as a key step in the construction of various nitrogen-containing heterocycles.

Reaction with Primary and Secondary Amines

Primary and secondary amines readily react with this compound via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted 3-ethoxyacrylamides. The reaction is typically rapid and exothermic.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the stable amide product.

Figure 1: General mechanism for the reaction of this compound with amines.

Experimental Protocol: Synthesis of (E)-N-(aryl)-3-ethoxyacrylamide [5]

A notable example is the synthesis of an aminoquinoline derivative, where the initial step involves the acylation of an aniline derivative with (E)-3-ethoxyacryloyl chloride.[5]

-

To a solution of the desired aniline derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add (E)-3-ethoxyacryloyl chloride (1.1 eq).

-

Heat the reaction mixture to 50°C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Aniline Derivative | (E)-N-aryl-3-ethoxyacrylamide | THF, 50°C, 16h | Not specified | [5] |

Application in Heterocyclic Synthesis: Pyrimidines and Pyrazoles

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidines and pyrazoles. The bifunctional nature of the molecule allows for a condensation reaction followed by cyclization.

The reaction of this compound with amidines or ureas can lead to the formation of substituted pyrimidin-4-ones. The reaction proceeds through an initial acylation of the nucleophilic nitrogen, followed by an intramolecular cyclization and elimination of ethanol.

Figure 2: Proposed pathway for pyrimidin-4-one synthesis.

The reaction with hydrazine and its derivatives provides a route to substituted pyrazoles. The initial reaction forms a hydrazide, which can then undergo intramolecular cyclization. The regioselectivity of the cyclization can be influenced by the substitution pattern on the hydrazine.[6][7]

Reactivity with O-Nucleophiles: Formation of Esters

Alcohols and phenols react with this compound to form the corresponding 3-ethoxyacrylates. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Mechanism: The reaction follows the general nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol or phenol acting as the nucleophile.

Experimental Protocol: General Procedure for Esterification

-

Dissolve the alcohol or phenol (1.0 eq) and a non-nucleophilic base (1.1 eq, e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add this compound (1.05 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture is then typically washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to afford the crude ester, which can be further purified by distillation or column chromatography.

| Nucleophile | Product | Typical Base | Solvent | Reference |

| Ethanol | Ethyl 3-ethoxyacrylate | Pyridine | Dichloromethane | General Knowledge |

| Phenol | Phenyl 3-ethoxyacrylate | Triethylamine | THF | General Knowledge |

Reactivity with S-Nucleophiles: Access to Thioesters

Thiols are potent nucleophiles and react readily with this compound to furnish 3-ethoxyacrylthioates. Similar to the reactions with alcohols, a base is often employed to scavenge the HCl produced.

Mechanism: The sulfur atom of the thiol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to give the thioester product.

Reactivity with C-Nucleophiles: Carbon-Carbon Bond Formation

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents and enolates, provides a powerful tool for carbon-carbon bond formation, leading to ketones and β-dicarbonyl compounds.

Reaction with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are highly reactive carbon nucleophiles that typically add twice to acyl chlorides to produce tertiary alcohols. However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can allow for the selective formation of ketones.

Mechanism with Organocuprates: The less reactive organocuprate adds to the acyl chloride to form a ketone. The resulting ketone is less reactive towards the organocuprate than the starting acyl chloride, allowing for the isolation of the ketone product.

Figure 3: Reaction with a Gilman reagent to form a β-ethoxy enone.

Reaction with Enolates

Enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, are soft carbon nucleophiles that can react with this compound in an acylation reaction. This provides access to more complex polycarbonyl compounds, which are valuable synthetic intermediates.

Experimental Protocol: Acylation of Diethyl Malonate

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C.

-

After stirring for 30 minutes, add this compound (1.0 eq) slowly to the enolate solution at 0°C.

-

Allow the reaction to proceed at room temperature until completion.

-

The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent.

Summary of Reactivity

The reactivity of this compound is summarized in the following table, highlighting the diverse range of products that can be accessed from this versatile building block.

| Nucleophile Type | Nucleophile Example | Product Type |

| N-Nucleophiles | Primary/Secondary Amines | N-Substituted Amides |

| Amidines/Ureas | Pyrimidinones | |

| Hydrazines | Pyrazoles | |

| O-Nucleophiles | Alcohols | Esters |

| Phenols | Phenyl Esters | |

| S-Nucleophiles | Thiols | Thioesters |

| C-Nucleophiles | Organocuprates | β-Ethoxy Enones |

| Enolates | Polycarbonyl Compounds |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the acyl chloride and the electron-rich alkene, provides a rich platform for the construction of a wide array of functionalized molecules. A thorough understanding of its reactivity with various nucleophiles, as detailed in this guide, is crucial for its effective application in the synthesis of complex targets, including pharmaceuticals and other advanced materials. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for chemists seeking to leverage the synthetic power of this important intermediate.

References

Sources

Introduction: The Synthetic Versatility of 3-Ethoxyacryloyl Chloride

An In-depth Technical Guide to the Solubility of 3-Ethoxyacryloyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of this compound (CAS No. 6191-99-7), a critical intermediate in modern organic synthesis. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, the practical implications of its reactivity, and a robust methodology for its experimental determination.

This compound, a colorless to pale yellow liquid with a pungent odor, is a bifunctional reagent of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, makes it a valuable building block for constructing complex molecular architectures.[1] Notably, it serves as a key intermediate in the synthesis of pharmaceuticals, such as the anti-cancer drug Dasatinib, as well as in the manufacturing of agrochemicals and specialty polymers.[1][2]

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for controlling reaction kinetics, ensuring homogeneity, and facilitating purification processes. However, its high reactivity, particularly its propensity for hydrolysis, presents unique challenges not encountered with more stable compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are foundational to understanding its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 6191-99-7 | [3][4] |

| Molecular Formula | C₅H₇ClO₂ | [3][5] |

| Molecular Weight | 134.56 g/mol | [3][6] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 75°C at 10 mmHg | [4] |

| Flash Point | 25°C (77°F) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][6] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent.

Molecular Structure and Polarity Analysis

This compound possesses both polar and non-polar characteristics:

-

Polar Moieties: The carbonyl group (C=O) and the carbon-chlorine bond (C-Cl) create significant dipole moments, making this region of the molecule polar. The ether linkage (-O-) also contributes to its polarity.

-

Non-polar Moieties: The ethyl group (-CH₂CH₃) provides a degree of non-polar character.

Due to the strong dipoles of the acyl chloride and ether functionalities, this compound is classified as a polar molecule. Therefore, it is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group.

Diagram: Factors Influencing Solubility

Caption: Logical relationship between solute/solvent properties and solubility outcome.

Qualitative Solubility Profile

While specific quantitative data is scarce in the literature, a qualitative solubility profile can be constructed based on chemical principles and general statements from safety and technical data sheets.[1]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN) | Soluble to Freely Soluble | These solvents have strong dipoles that can solvate the polar acyl chloride and ether groups. They lack acidic protons and are therefore unreactive, making them ideal for reactions and handling. A related compound, acryloyl chloride, is known to be soluble in acetone, chloroform, and THF.[7] |

| Non-Polar Aprotic | Hexanes, Toluene, Diethyl Ether | Slightly Soluble to Soluble | Solubility is driven by van der Waals interactions with the ethyl group and parts of the carbon backbone. Toluene and diethyl ether offer some polarity, enhancing solubility compared to purely aliphatic solvents like hexanes. |

| Polar Protic | Water, Alcohols (Methanol, Ethanol) | Reactive (Not Soluble) | Acyl chlorides react vigorously with protic solvents. [8] With water, it hydrolyzes to 3-ethoxyacrylic acid and hydrochloric acid.[8] With alcohols, it undergoes alcoholysis to form the corresponding ester. Therefore, these solvents are unsuitable for dissolving the compound for subsequent use. |

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires meticulous technique to prevent its degradation. The following protocol is a self-validating system designed for this purpose, emphasizing anhydrous conditions.

Safety Precautions:

-

This compound is corrosive, flammable, and a respiratory sensitizer.[3] All manipulations must be performed in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles.[6][9]

-

All glassware must be oven- or flame-dried immediately before use to remove any traces of water.

-

The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

This compound (>90% purity)

-

Anhydrous organic solvents (DCM, THF, Toluene, Hexane, etc.)

-

Oven-dried vials with PTFE-lined caps

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Calibrated micropipettes and gas-tight syringes

Step-by-Step Methodology:

-

Preparation: Arrange a series of oven-dried vials in a rack within the fume hood. Purge each vial with inert gas for 1-2 minutes.

-

Solvent Addition: Using a calibrated micropipette, add a precise volume (e.g., 1.0 mL) of the first anhydrous solvent to be tested into a labeled vial. Seal the vial and allow it to thermally equilibrate to room temperature.

-

Solute Addition (Titration Method): Using a gas-tight syringe, add a small, known volume (e.g., 10 µL) of this compound to the vial.

-

Observation: Cap the vial securely and vortex for 30-60 seconds. Observe the solution against a dark background. If the solution is clear and homogenous, the compound is soluble at that concentration.

-

Incremental Addition: Continue adding 10 µL aliquots of the solute, vortexing and observing after each addition.

-

Saturation Point: The point at which a persistent second phase (immiscible liquid droplets or cloudiness) appears, even after vigorous mixing, is the saturation point.

-

Calculation: Calculate the solubility based on the total volume of solute added to the known volume of solvent. Convert to standard units (e.g., g/100 mL) using the density of this compound.

-

Repeat: Repeat steps 2-7 for each solvent to be tested.

Diagram: Experimental Workflow

Caption: Step-wise workflow for determining the solubility of a reactive compound.

Conclusion: Practical Implications for Drug Development

The solubility profile of this compound is dominated by its high reactivity and polar nature. It is readily miscible with common polar aprotic solvents such as THF and Dichloromethane, which are ideal choices for conducting reactions due to their inertness. Conversely, protic solvents like water and alcohols are incompatible, leading to rapid degradation of the reagent. For professionals in drug development and organic synthesis, this understanding is crucial. Selecting an appropriate anhydrous, aprotic solvent is the first and most critical step in ensuring the success of synthetic transformations involving this versatile intermediate. The experimental protocol outlined herein provides a reliable framework for determining its solubility in novel solvent systems under safe and controlled conditions.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemexper. (n.d.). 3-Ethoxy-acryloyl chloride. Retrieved from [Link]

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a course material PDF, specific source URL unavailable.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Industrial Applications of this compound in Chemical Manufacturing. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

-

Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. r/chemistry. Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6191-99-7 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 7. vandemark.com [vandemark.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

A Spectroscopic Guide to 3-Ethoxyacryloyl Chloride: Unveiling Molecular Structure through NMR, IR, and MS Data

Introduction

3-Ethoxyacryloyl chloride, with the chemical formula C₅H₇ClO₂ and a molecular weight of 134.56 g/mol , is a reactive organic compound that serves as a versatile intermediate in modern chemical synthesis.[1][2][3][4] Known for its role in the production of cosmetics, hair care products, and detergents, this colorless to light yellow liquid possesses a characteristic sharp odor.[2][3][4] Its utility stems from the presence of two key reactive sites: a highly electrophilic acyl chloride and an electron-rich α,β-unsaturated ether system.[3] The IUPAC name for this compound is (E)-3-ethoxyprop-2-enoyl chloride, indicating a specific stereochemistry around the carbon-carbon double bond.[1]

The precise and unambiguous characterization of such a reactive intermediate is paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for elucidating the molecular structure and confirming the purity of this compound. This in-depth technical guide provides a detailed analysis of the spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. Where experimental data is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide expert predictions, demonstrating the synergy between empirical data and theoretical understanding in chemical analysis.

The synthesis of this compound is typically achieved by treating 3-ethoxyacrylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, under anhydrous conditions.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule. The (E)-3-ethoxyprop-2-enoyl chloride molecule has five distinct carbon environments, and thus, five signals are expected in its proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=O (Acyl Chloride) | The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, resulting in a chemical shift in the 160-180 ppm range. |

| ~158 | CH=CH -O | The carbon atom beta to the carbonyl group and bonded to the ethoxy group is significantly deshielded due to the electron-donating resonance effect of the oxygen atom, placing it far downfield for an sp² carbon. |

| ~105 | C H=CH-O | The carbon atom alpha to the carbonyl group is shielded relative to the beta carbon due to the opposing electronic effects. |

| ~68 | O-C H₂-CH₃ | The methylene carbon of the ethoxy group is deshielded by the adjacent electronegative oxygen atom. |

| ~14 | O-CH₂-C H₃ | The methyl carbon of the ethoxy group is in a typical alkyl region, appearing at the highest field. |

Note: The chemical shifts are based on available data and established ranges for similar functional groups.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum for this compound is elusive, a highly accurate prediction can be made based on fundamental NMR principles, such as electronegativity, hybridization, and spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Rationale |

| ~7.8 | Doublet | 1H | ~12 Hz | CH =CH-O | This vinylic proton is on a carbon beta to the carbonyl group and is deshielded. It is coupled to the other vinylic proton. The large coupling constant is characteristic of a trans relationship. |

| ~5.9 | Doublet | 1H | ~12 Hz | CH=CH -C=O | This vinylic proton is on a carbon alpha to the carbonyl group. It is coupled to the other vinylic proton with a large trans coupling constant. |

| ~4.2 | Quartet | 2H | ~7 Hz | O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons. |

| ~1.4 | Triplet | 3H | ~7 Hz | O-CH₂-CH₃ | The methyl protons are split into a triplet by the two neighboring methylene protons. |

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C=C, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1750 | Strong | C=O Stretch | Acyl Chloride |

| ~1620 | Medium | C=C Stretch | Alkene |

| ~1250 | Strong | C-O Stretch | Vinyl Ether |

| ~1100 | Strong | C-O Stretch | Ethyl Ether |

| ~960 | Medium | =C-H Bend (out-of-plane) | trans-Alkene |

The most characteristic peak will be the strong absorption around 1750 cm⁻¹ for the acyl chloride carbonyl stretch. The C=C stretching frequency is observed at a lower wavenumber than a typical isolated alkene due to conjugation with both the carbonyl group and the oxygen atom. The strong C-O stretching bands confirm the presence of the ether linkage. The out-of-plane bending for the trans-alkene is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Fragmentation Pattern:

The molecular ion peak ([M]⁺˙) would be expected at m/z = 134 and 136 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

| m/z | Proposed Fragment | Formula |

| 134/136 | Molecular Ion | [C₅H₇ClO₂]⁺˙ |

| 105 | [M - C₂H₅]⁺ | [C₃H₂ClO₂]⁺ |

| 99/101 | [M - Cl]⁺ | [C₅H₇O₂]⁺ |

| 71 | [M - C₂H₅O - Cl]⁺ | [C₃H₂O]⁺ |

| 69 | [M - Cl - C₂H₅OH]⁺ | [C₃H₂]⁺ |

| 45 | [C₂H₅O]⁺ | [C₂H₅O]⁺ |

The fragmentation is likely to be initiated by the loss of the chlorine atom or the ethyl group. Subsequent losses of small, stable molecules like carbon monoxide or ethylene from these initial fragments would lead to the other observed peaks.

Visualizing the Data

To better illustrate the structural information derived from these spectroscopic techniques, the following diagrams are provided.

Caption: Molecular structure of (E)-3-ethoxyacryloyl chloride.

Caption: Proposed MS fragmentation pathway.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a robust framework for the structural elucidation and characterization of this compound. The combination of ¹³C NMR data, predicted ¹H NMR chemical shifts and coupling constants, characteristic IR absorption bands, and a plausible mass spectral fragmentation pattern offers a detailed molecular portrait. This guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this important chemical intermediate in various synthetic applications. The principles of spectral interpretation outlined herein are broadly applicable and underscore the power of modern analytical techniques in chemical research and drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. (E)-3-ethoxyacryloyl chloride. [Link]

-

ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-Ethoxyacryloyl Chloride

For the modern researcher and drug development professional, mastering the control of highly reactive intermediates is paramount to innovation. 3-Ethoxyacryloyl chloride, a versatile bifunctional reagent, offers significant potential in the synthesis of complex molecular architectures, particularly in the creation of esters, amides, and heterocyclic compounds for pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to its hazardous nature, demanding a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective handling of this compound, moving beyond mere procedural lists to elucidate the scientific rationale behind each critical precaution.

The Chemist's Compass: Understanding the Inherent Reactivity of this compound

This compound (C₅H₇ClO₂) is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its reactivity stems from two key structural features: the highly electrophilic acyl chloride group and the electron-rich α,β-unsaturated system. This dual reactivity makes it a powerful synthetic tool but also the source of its primary hazards.

The acyl chloride moiety is susceptible to rapid, often violent, nucleophilic attack. The primary culprit in a laboratory setting is ambient moisture. Hydrolysis of this compound yields 3-ethoxyacrylic acid and hydrogen chloride (HCl) gas.[1] This reaction is not only exothermic but the resulting HCl gas is corrosive and toxic upon inhalation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6191-99-7 | [1] |

| Molecular Formula | C₅H₇ClO₂ | [2] |

| Molecular Weight | 134.56 g/mol | |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Odor | Sharp, pungent, irritating | [1][2] |

| Storage Temperature | 2-8°C (Refrigerated) | [1][3] |

| Sensitivity | Moisture, heat, and light sensitive | [3] |

A Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety is non-negotiable. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

The Primary Line of Defense: Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of its vapors.[1][3] The face velocity of the fume hood should be regularly monitored to guarantee optimal performance. For operations with a higher risk of aerosol generation, a closed system is recommended.[4] Due to its flammability, all electrical equipment within the fume hood must be intrinsically safe or explosion-proof.[4]

The Last Bastion: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to preventing personal exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are essential to protect against splashes and the corrosive vapors.[5]

-

Hand Protection: Chemical-resistant gloves are required. Given that no single glove material is impervious to all chemicals, it is advisable to consult glove manufacturer compatibility charts. Double-gloving can provide an additional layer of protection.

-

Skin and Body Protection: A flame-retardant lab coat should be worn at all times.[3] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases is required.[4]

Caption: PPE Donning and Doffing Sequence.

The Alchemist's Handbook: Safe Handling and Experimental Protocols

The inherent reactivity of this compound necessitates meticulous attention to detail during handling and in the design of experimental protocols.

Prudent Handling: A Step-by-Step Approach

-

Preparation is Key: Before handling, ensure that all necessary safety equipment, including the fume hood, PPE, and emergency spill kits, are readily available and in good working order.

-

Inert Atmosphere Operations: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][3] This prevents hydrolysis and the release of HCl gas.

-

Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Never pour directly from the bottle in an open environment.

-

Grounding and Bonding: To prevent the buildup of static electricity that could ignite the flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[4]

-

Mindful Additions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, as reactions can be exothermic.

Quenching and Work-up: A Critical Juncture

The quenching of reactions involving this compound is a critical step where significant hazards can arise if not performed correctly.

-

Controlled Quenching: Never quench a reaction containing unreacted this compound directly with water or other protic solvents in an open vessel. This will lead to a rapid and exothermic reaction, releasing large amounts of HCl gas. The reaction should first be cooled in an ice bath, and a suitable quenching agent (e.g., a cold, dilute solution of sodium bicarbonate) should be added slowly with vigorous stirring.

-

Ventilation is Paramount: The quenching process should always be performed in a fume hood to safely vent any evolved gases.

The Custodian's Duty: Storage, Spills, and Waste Disposal

Proper stewardship of this compound extends beyond the reaction flask to its storage, the management of accidental releases, and its ultimate disposal.

Secure Storage

Store this compound in a tightly sealed, moisture-impermeable container under an inert atmosphere.[1] The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1][3]

Emergency Preparedness: Spill and Leak Response

In the event of a spill or leak, immediate and decisive action is required.

-

Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area and isolate the spill.[3]

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could create sparks or ignition sources.[3]

-

Containment: For small spills, use an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Neutralization: Once absorbed, the material can be cautiously neutralized with a dilute solution of sodium bicarbonate.

-

Collection and Disposal: Carefully collect the neutralized material into a sealed container for proper waste disposal.[5]

Caption: Spill Response Workflow.

Responsible Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

In Case of Exposure: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

-

Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[3]

Conclusion

This compound is a valuable reagent that, when handled with the respect it deserves, can unlock new avenues in chemical synthesis. The protocols and principles outlined in this guide are designed to foster a culture of safety and to empower researchers to work confidently and responsibly with this powerful chemical. By understanding its inherent reactivity and diligently applying these safety measures, the scientific community can continue to push the boundaries of innovation while ensuring the well-being of its practitioners.

References

-

New Jersey Department of Health. Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]

Sources

physical appearance and odor of 3-Ethoxyacryloyl chloride

An In-depth Technical Guide to the Physical and Olfactory Characteristics of 3-Ethoxyacryloyl Chloride

For the discerning researcher, scientist, or drug development professional, a chemical reagent is more than just a name and structure; it is a collection of properties that dictate its handling, application, and behavior in a reaction. This compound (CAS: 6191-99-7), a versatile bifunctional intermediate in organic synthesis, is no exception. This guide provides a detailed examination of its physical appearance and odor, moving beyond simple descriptors to explore the underlying chemical principles that govern these characteristics. Understanding these properties is paramount for ensuring experimental success, maintaining reagent integrity, and, most importantly, ensuring laboratory safety.

Visual Identification: Appearance and Color

At room temperature, this compound is a liquid. However, its color can vary significantly, a key indicator of purity and stability. Commercial suppliers and chemical databases describe its appearance as a clear liquid ranging from colorless to light orange or yellow.[1] This variability is not arbitrary; it is a direct reflection of the compound's chemical nature and history.

Causality of Color Variation:

-

Purity: Highly pure this compound is typically colorless to pale yellow.[2] Commercially available grades often have purities specified as greater than 88% or 85%, implying the presence of minor impurities that can impart color.

-

Synthesis Artifacts: The standard synthesis involves reacting 3-ethoxyacrylic acid with a chlorinating agent like thionyl chloride (SOCl₂) under anhydrous conditions.[2] Incomplete removal of reactants or the formation of colored byproducts during this process can lead to a yellow or even brown hue. One synthesis protocol, for instance, describes the final product as a "brown solid," suggesting that reaction conditions and work-up procedures critically impact the final appearance.[1]

-

Degradation: As an acyl chloride, the compound is highly susceptible to hydrolysis in the presence of moisture and can be sensitive to heat.[2] Exposure to atmospheric humidity can initiate degradation, leading to the formation of polymers or other colored impurities over time, thus darkening the liquid.

Below is a summary of its key physical and chemical properties.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇ClO₂ | [2] |

| Molecular Weight | 134.56 g/mol | |

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless to Light orange to Yellow clear liquid | [1] |

| Boiling Point | 75 °C / 10 mmHg | [1] |

| Flash Point | 25 °C (77 °F) | |

| Solubility | Soluble in organic solvents; insoluble in water | [2] |

Olfactory Profile: A Signature of Reactivity

This compound possesses a sharp, pungent odor.[2] This is not merely an incidental property but a direct chemical warning signal characteristic of the acyl chloride functional group.

The Chemical Basis of Odor and Irritation:

The strong smell is intrinsically linked to the compound's high reactivity, particularly its sensitivity to moisture. When vapors are inhaled, the acyl chloride moiety reacts readily with water in the moist environment of the nasal passages and respiratory tract. This hydrolysis reaction produces hydrochloric acid (HCl) and 3-ethoxyacrylic acid.[2] Both of these products are irritants, causing the sharp, acrid sensation associated with the compound. This reaction is also responsible for the severe skin burns and eye damage the chemical can cause upon contact.[3]

It is a critical safety principle that a substance's odor should not be used for routine identification. The concentration at which an odor is detectable (the olfactory threshold) may be significantly higher than the concentration that poses a health hazard.[4] The pungent nature of this compound serves as an immediate indicator of its presence, reinforcing the need for stringent handling protocols.

The Interplay of Stability, Appearance, and Odor

The physical and olfactory characteristics of this compound are dynamically linked to its chemical stability. As a moisture- and heat-sensitive compound, its integrity is contingent upon proper storage and handling.

Degradation Pathway and Its Sensory Consequences:

The primary degradation pathway is hydrolysis. This process breaks down the parent molecule and directly generates impurities that alter both the appearance and odor of the material.

Caption: Hydrolysis of this compound upon exposure to moisture.

This degradation process explains why a batch of the reagent might darken in color or develop a more intensely acrid smell over time, especially if the container has been opened multiple times or is not sealed under an inert atmosphere.

Experimental Protocol: Safe Handling and Integrity Assessment

Given its hazardous and reactive nature, handling this compound requires adherence to a strict protocol designed to protect both the researcher and the reagent.[3]

Step-by-Step Handling Procedure:

-

Preparation: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a full faceshield, and chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).

-

Inert Atmosphere: Due to its moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use dried glassware and syringes/cannulas for transfers.

-

Dispensing: Secure the reagent bottle. Use a syringe to carefully withdraw the required amount, ensuring a positive pressure of inert gas is maintained in the source bottle to prevent the ingress of moist air.

-

Reaction Quenching: Prepare a suitable quenching solution (e.g., a basic solution like sodium bicarbonate or a miscible alcohol like isopropanol) to safely neutralize any residual reagent on glassware or in case of a small spill.

-